

Investigating Autophagy with Dynasore Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: Dynasore

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Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. **Dynasore**, a cell-permeable small molecule, is a well-established inhibitor of the GTPase activity of dynamin-1, dynamin-2, and Drp1.[1][2] While primarily known for its role in blocking clathrin-dependent endocytosis, recent studies have unveiled its significant impact on autophagy.[3][4]

These application notes provide a comprehensive overview of the use of **Dynasore** in autophagy research. We will delve into its mechanism of action, present key quantitative data from published studies, and offer detailed protocols for investigating its effects on autophagic pathways.

Mechanism of Action: Dynasore-Induced Autophagy

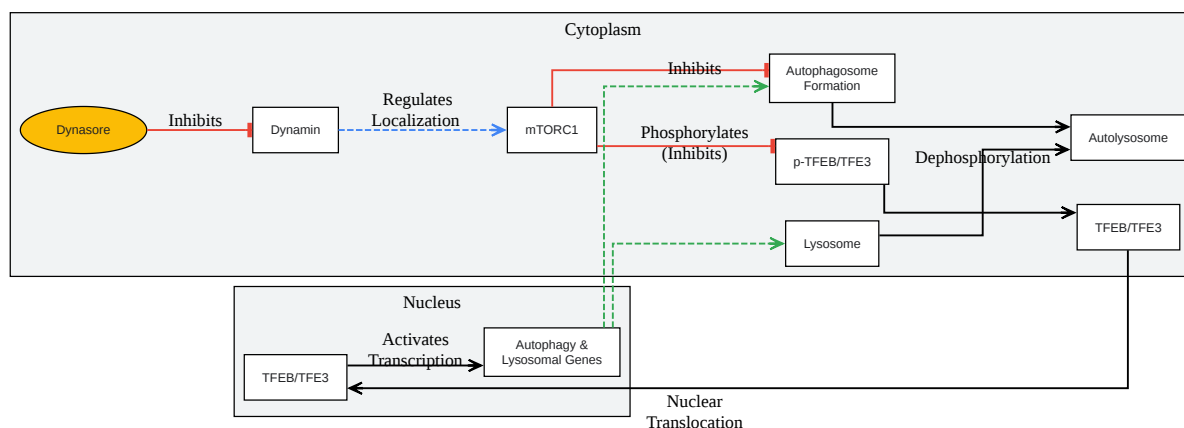
Dynasore treatment has been shown to induce autophagy primarily through the suppression of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[3][4] mTORC1 is a central negative regulator of autophagy, and its inhibition is a key trigger for the initiation of the autophagic process.[5][6]

The proposed mechanism for **Dynasore**'s effect on mTORC1 and autophagy is as follows:

- Inhibition of mTOR Localization: **Dynasore** represses the localization of mTOR to the lysosomal surface.[3]
- mTORC1 Inactivation: This delocalization prevents the activation of mTORC1 by its upstream activators, such as Rheb, which is located on the lysosomal membrane.[7]
- TFEB/TFE3 Nuclear Translocation: The inactivation of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3][4]
- Autophagy and Lysosomal Gene Expression: TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy.[3] Their nuclear translocation drives the expression of genes involved in these processes, leading to an upregulation of autophagic flux.[3]

However, it is important to note that the role of dynamin in autophagy is complex. Some studies suggest that dynamin activity is also required for later stages of autophagy, such as autophagosome-lysosome fusion and lysosomal acidification.[8][9] Therefore, the net effect of **Dynasore** on the complete autophagic process may be context-dependent.

Below is a diagram illustrating the signaling pathway of **Dynasore**-induced autophagy.



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Caption: Signaling pathway of **Dynasore**-induced autophagy.

Quantitative Data on Dynasore's Effect on Autophagy

The following tables summarize quantitative data from studies investigating the effects of **Dynasore** treatment on key autophagy markers.

Table 1: Effect of **Dynasore** on LC3-II Levels

Cell Line	Dynasore Concentration (μM)	Treatment Time (h)	Fold Increase in LC3-II/GAPDH Ratio (vs. DMSO)	Reference
HEK293	25	6	~1.5	[10]
HEK293	50	6	~2.0	[10]
HEK293	25	12	~1.8	[10]
HEK293	50	12	~2.5	[10]

*Values are estimated from graphical data.

Table 2: Effect of **Dynasore** on Autophagosome and Autolysosome Numbers

Cell Line	Dynasore Concentration (μM)	Treatment Time (h)	Autophagosomes per cell (mCherry-EGFP-LC3)	Autolysosomes per cell (mCherry-EGFP-LC3)	Reference
HEK293	50	6	~25	~15	[11]
HEK293	0 (DMSO)	6	~8	~5	[11]

*Values are estimated from graphical data.

Table 3: Effect of **Dynasore** on TFEB/TFE3 Nuclear Translocation

Cell Line	Dynasore Concentration (μM)	Treatment Time (h)	% of Cells with Nuclear TFEB/TFE3	Reference
HEK293 (EGFP-TFEB)	50	6	~60%	[4]
HEK293 (EGFP-TFE3)	50	6	~70%	[4]
HEK293 (Control)	0 (DMSO)	6	~10%*	[4]

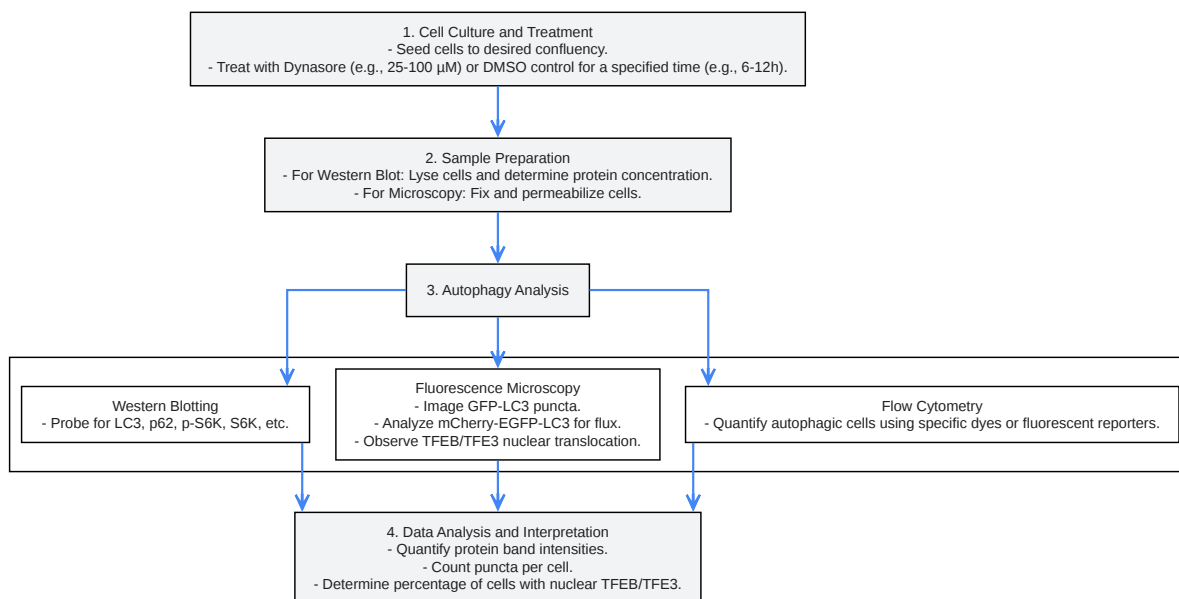
*Values are estimated from graphical data.

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the effects of **Dynasore** on autophagy.

General Experimental Workflow

The following diagram outlines a general workflow for studying **Dynasore**'s impact on autophagy.



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Caption: General workflow for investigating **Dynasore**'s effect on autophagy.

Protocol 1: Western Blot Analysis of LC3 Conversion and mTORC1 Activity

Objective: To quantify the conversion of LC3-I to LC3-II and assess mTORC1 activity as indicators of autophagy induction.

Materials:

- Cell culture reagents

- **Dynasore** (stock solution in DMSO)
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of **Dynasore** or DMSO for the indicated time.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with 100-200 μ L of lysis buffer per well. Scrape the cells and collect the lysate.
- **Protein Quantification:** Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- **SDS-PAGE and Western Blotting:** a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins on a 12-15% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.

- Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I or LC3-II to GAPDH. Analyze the phosphorylation status of S6K.

Protocol 2: Fluorescence Microscopy of Autophagic Flux with mCherry-EGFP-LC3

Objective: To monitor and quantify autophagic flux by observing the localization of a tandem fluorescent-tagged LC3 reporter.

Materials:

- Cells stably or transiently expressing mCherry-EGFP-LC3
- Glass-bottom dishes or coverslips
- **Dynasore** and DMSO
- Fixative (e.g., 4% paraformaldehyde)
- Mounting medium with DAPI
- Confocal microscope

Procedure:

- Cell Seeding and Transfection (if necessary): Seed cells on glass-bottom dishes or coverslips. If not using a stable cell line, transfect with the mCherry-EGFP-LC3 plasmid and allow for expression (typically 24 hours).
- Treatment: Treat the cells with **Dynasore** or DMSO for the desired time.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Mounting: Wash the cells with PBS and mount with a mounting medium containing DAPI to stain the nuclei.

- Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters to capture the EGFP (green), mCherry (red), and DAPI (blue) signals.
- Data Analysis:
 - Autophagosomes: Yellow puncta (EGFP and mCherry positive).
 - Autolysosomes: Red puncta (mCherry positive only, as EGFP fluorescence is quenched in the acidic environment of the lysosome).
 - Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in both yellow and red puncta suggests an induction of autophagic flux.

Protocol 3: Immunofluorescence Analysis of TFEB Nuclear Translocation

Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon **Dynasore** treatment.

Materials:

- Cells seeded on coverslips
- **Dynasore** and DMSO
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti-TFEB
- Fluorescently labeled secondary antibody
- Mounting medium with DAPI

- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with **Dynasore** or DMSO.
- Fixation and Permeabilization: Fix the cells as described in Protocol 2, then permeabilize with Triton X-100 for 10 minutes.
- Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-TFEB antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Mounting and Imaging: Wash the cells, mount with DAPI-containing medium, and acquire images using a fluorescence microscope.
- Data Analysis: For each condition, count the number of cells showing predominantly nuclear TFEB staining versus those with cytoplasmic staining. Express the results as the percentage of cells with nuclear TFEB.

Conclusion

Dynasore is a valuable pharmacological tool for investigating the intricate relationship between dynamin, endocytosis, and autophagy. Its ability to induce autophagy through the inhibition of the mTORC1 signaling pathway provides a useful mechanism for studying the regulation of this critical cellular process. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of **Dynasore** and dynamin in autophagy and its implications for various disease states. Careful consideration of **Dynasore**'s multifaceted effects is crucial for accurate data interpretation.

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